4-Phenylthieno[3,2-c]pyridine
Overview
Description
4-Phenylthieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring with a phenyl group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthieno[3,2-c]pyridine typically involves the following steps:
Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution produces a chalcone intermediate.
Cyclization: The chalcone intermediate is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione.
Final Cyclization: The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenylthieno[3,2-c]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-rich nature of the thiophene and pyridine rings, this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Halogenation: Can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitrated and halogenated derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
4-Phenylthieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown promising antimicrobial activity against strains such as Escherichia coli, Bacillus mycoides, and Candida albicans.
Materials Science: It is used in the synthesis of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs).
Malaria Research: Derivatives of this compound have been identified as selective inhibitors of plasmodial glycogen synthase kinase-3, a potential target for anti-malarial drugs.
Mechanism of Action
The mechanism of action of 4-Phenylthieno[3,2-c]pyridine varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
4-Phenylthieno[2,3-b]pyridine: A derivative that has shown selective inhibition of plasmodial glycogen synthase kinase-3.
Thieno[3,2-c]pyridine Derivatives: These compounds exhibit similar antimicrobial properties and are used in various biological applications.
Uniqueness
4-Phenylthieno[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
4-phenylthieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKIEYHNLJFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509555 | |
Record name | 4-Phenylthieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81820-65-7 | |
Record name | 4-Phenylthieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper explores the use of 4-Phenylthieno[3,2-c]pyridine not in its isolated form, but as a ligand within a larger iridium(III) complex. This complex, iridium(III) bis(this compound)acetylacetonate, acts as a phosphorescent dopant in the OLED device []. The this compound ligand likely plays a crucial role in influencing the photophysical properties of the iridium complex, ultimately affecting the color and efficiency of light emission from the OLED.
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